(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Description
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H14ClNO8 and its molecular weight is 335.69 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides and oligosaccharides .
Mode of Action
2-Chloro-4-nitrophenyl beta-D-glucopyranoside serves as a substrate for β-glucosidase . The enzyme catalyzes the hydrolysis of the glycosidic bond in the substrate, leading to the release of 2-chloro-4-nitrophenol .
Biochemical Pathways
The compound is involved in the glycosyltransferase-catalyzed sugar nucleotide synthesis pathway . In this pathway, the compound acts as a glycosyl donor. The glycosyltransferase enzyme, such as the OleD Loki variant, can use this compound to produce distinct NDP-sugars .
Result of Action
The action of β-glucosidase on 2-Chloro-4-nitrophenyl beta-D-glucopyranoside results in the release of 2-chloro-4-nitrophenol . This reaction is used in various biological and diagnostic applications, such as identifying the presence of β-glucosidase in urine .
Action Environment
Environmental factors can influence the action of 2-Chloro-4-nitrophenyl beta-D-glucopyranoside. For instance, the compound’s degradation can occur via the 1,2,4-benzenetriol pathway in certain Gram-negative bacteria, such as Cupriavidus sp. CNP-8 . This suggests that the presence and activity of specific microbial communities can impact the compound’s stability and efficacy.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-RMPHRYRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595373 |
Source
|
Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120221-14-9 |
Source
|
Record name | 2-Chloro-4-nitrophenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120221-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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